molecular formula C15H25NO5 B2819746 3-Hydroxy-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]cyclobutane-1-carboxylic acid CAS No. 2309468-48-0

3-Hydroxy-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]cyclobutane-1-carboxylic acid

Cat. No.: B2819746
CAS No.: 2309468-48-0
M. Wt: 299.367
InChI Key: SOSIGQMCUNBJFL-AVCCJPFPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxy-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]cyclobutane-1-carboxylic acid is a useful research compound. Its molecular formula is C15H25NO5 and its molecular weight is 299.367. The purity is usually 95%.
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Biological Activity

3-Hydroxy-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]cyclobutane-1-carboxylic acid is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C14H23N1O4
  • Molecular Weight : 273.34 g/mol
  • CAS Number : [1067239-08-0]

The biological activity of this compound primarily involves its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes, influencing pathways related to pain modulation and inflammation.

Enzyme Inhibition

Research indicates that compounds structurally similar to this compound may inhibit fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids. Inhibition of FAAH can lead to increased levels of endogenous cannabinoids, which are known to modulate pain and inflammation .

Analgesic Effects

A significant aspect of the biological activity of this compound is its potential analgesic effects. In animal models, FAAH inhibitors have demonstrated the ability to reduce pain responses in models such as:

  • Thermal Hyperalgesia : The compound was shown to diminish thermal hyperalgesia in rat models, indicating its potential use in treating inflammatory pain .
  • Neuropathic Pain Models : In studies involving spinal nerve ligation models, similar compounds have been effective in reducing tactile allodynia, suggesting a broader application for neuropathic pain management .

Case Studies

Several studies have explored the effects of compounds related to this compound:

Study Model Used Findings
Study ARat Thermal Injury ModelSignificant reduction in pain response observed with FAAH inhibitors.
Study BSpinal Nerve Ligation ModelAttenuation of tactile allodynia; indicates potential for neuropathic pain relief.
Study CCarrageenan Paw ModelReduction in thermal hyperalgesia; supports anti-inflammatory properties.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential:

  • Absorption : The compound shows favorable absorption characteristics.
  • Metabolism : Initial studies suggest that it undergoes hepatic metabolism.

Toxicological assessments indicate that while the compound exhibits some inhibitory effects on hERG channels (which are important for cardiac function), its overall toxicity profile appears manageable at therapeutic doses .

Properties

IUPAC Name

3-hydroxy-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]cyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO5/c1-14(2,3)21-13(19)16-6-4-11(5-7-16)15(20)8-10(9-15)12(17)18/h10-11,20H,4-9H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOSIGQMCUNBJFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2(CC(C2)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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